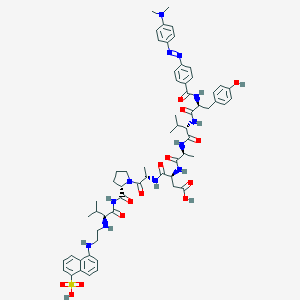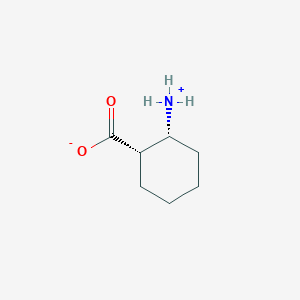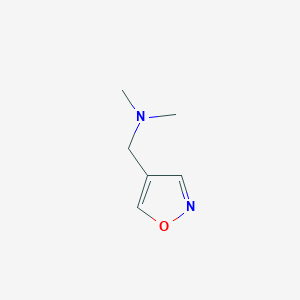![molecular formula C11H16N2O2 B062198 N-[3-(3-aminopropoxy)phenyl]acetamide CAS No. 189683-22-5](/img/structure/B62198.png)
N-[3-(3-aminopropoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-[3-(3-aminopropoxy)phenyl]acetamide typically involves multi-step chemical reactions, starting with base chemicals undergoing acetylation, esterification, and amine coupling reactions. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as HNMR, LC-MS, and X-ray crystallography. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed an orthorhombic crystal system, demonstrating intermolecular hydrogen bonds critical for the compound's stability and biological activity (Sharma et al., 2018).
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation of Pharmaceuticals
One significant application of related compounds to N-[3-(3-aminopropoxy)phenyl]acetamide is in the field of environmental science, particularly in the degradation of pharmaceutical compounds like acetaminophen (paracetamol) through advanced oxidation processes (AOPs). These processes are crucial for treating pharmaceutical pollutants in aqueous media, leading to various by-products and understanding their biotoxicity and degradation pathways. Computational methods such as the Fukui function help predict the most reactive sites in molecules, aiding in the development of effective degradation strategies for pharmaceutical contaminants in the environment (Qutob et al., 2022).
Analgesic Mechanisms and Pharmacology
The pharmacological activity of acetaminophen, a compound related to N-[3-(3-aminopropoxy)phenyl]acetamide, has been extensively studied to understand its analgesic and antipyretic effects. Despite its widespread use, the exact mechanisms of action remain partially understood. Recent studies suggest that acetaminophen's analgesic effects may be due to its metabolization into N-acylphenolamine (AM404), which then acts on specific receptors in the brain, indicating a complex interplay of mechanisms beyond its traditional inhibition of cyclooxygenase enzymes. This opens avenues for exploring similar compounds for potential analgesic applications (Ohashi & Kohno, 2020).
Anticancer Research
Research into the chemical diversity of phenoxy acetamide derivatives, a category to which N-[3-(3-aminopropoxy)phenyl]acetamide could be related, has indicated their potential in medicinal chemistry, particularly in developing anticancer agents. The versatility of the phenoxy acetamide structure allows for the creation of compounds with significant pharmacological activities. This suggests a promising area for the design and synthesis of new derivatives with improved safety and efficacy profiles for cancer treatment (Al-Ostoot et al., 2021).
Environmental Toxicology and Biodegradation
The environmental impact and biodegradation pathways of acetaminophen, a structurally related compound to N-[3-(3-aminopropoxy)phenyl]acetamide, highlight the importance of understanding how pharmaceuticals degrade in natural water systems. Studies on acetaminophen have shown its transformation into various intermediates, with some posing potential toxicity. This research underscores the need for effective monitoring, detection, and treatment technologies to manage pharmaceutical micropollutants in the environment (Vo et al., 2019).
Propiedades
IUPAC Name |
N-[3-(3-aminopropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUUHZHUYDAHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370717 |
Source


|
| Record name | N-[3-(3-aminopropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-aminopropoxy)phenyl]acetamide | |
CAS RN |
189683-22-5 |
Source


|
| Record name | N-[3-(3-aminopropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
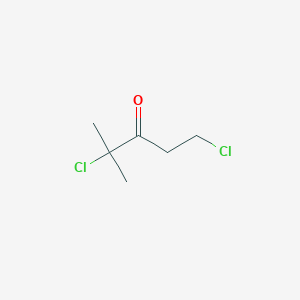
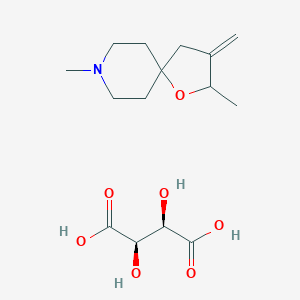
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
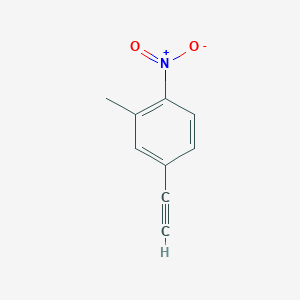
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
